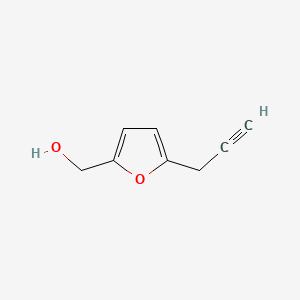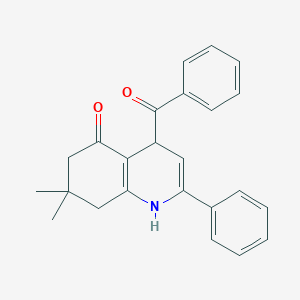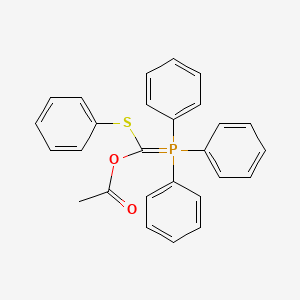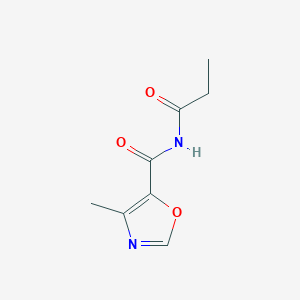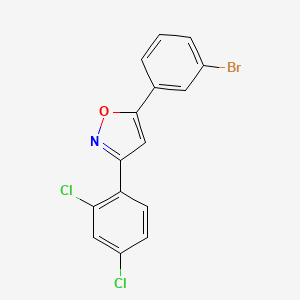![molecular formula C30H56O13 B15211481 (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid compound with (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(1:x) is a complex organic molecule. This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a tetrahydrofuran ring. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of oleic acid with a sugar derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction. The process may also involve purification steps like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential role in cellular processes due to its structural similarity to biologically relevant molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with cellular membranes and enzymes. The hydroxyl groups and ester linkage allow it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. The molecular targets include various enzymes involved in lipid metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Linoleic acid compound with similar sugar derivatives
- Palmitic acid compound with similar sugar derivatives
Uniqueness
This compound is unique due to its specific combination of oleic acid and the sugar derivative, which imparts distinct physical and chemical properties. Its structural complexity allows for a wide range of interactions and applications that are not observed with simpler fatty acid derivatives.
Propriétés
Formule moléculaire |
C30H56O13 |
|---|---|
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/b10-9-;/t;4-,5-,6-,7-,8+,9-,10+,11-,12-/m.1/s1 |
Clé InChI |
YJQFDFOGDYLKMA-BXBVKRFWSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


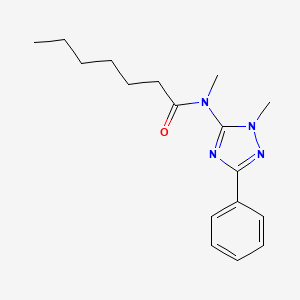
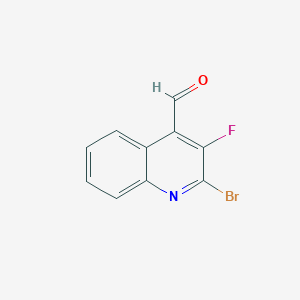
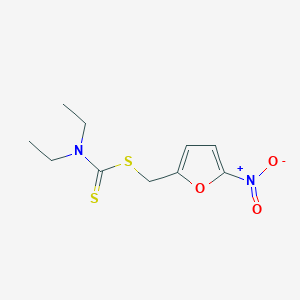

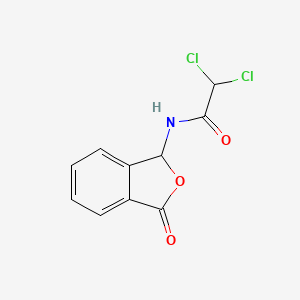
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

